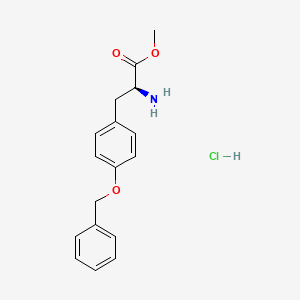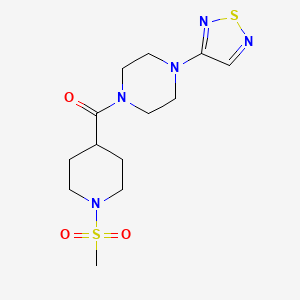![molecular formula C15H14N2O2S2 B2552435 3-((4-méthylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxyde CAS No. 896686-10-5](/img/structure/B2552435.png)
3-((4-méthylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, including cardiovascular and hypertensive effects .
Applications De Recherche Scientifique
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: Evaluated for its antibacterial, antifungal, and antitubercular activities.
Medicine: Investigated for its potential as an anticancer agent and for its cardiovascular effects.
Mécanisme D'action
Target of Action
The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to have several targets. It is well known for its cardiovascular and hypertensive effects . It acts as an ATP-sensitive potassium channel opener . This compound also inhibits the release of insulin . Furthermore, it inhibits some enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Mode of Action
The interaction of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with its targets leads to several changes. As an ATP-sensitive potassium channel opener, it influences the potassium ion flow across the cell membrane . By inhibiting the release of insulin, it affects glucose metabolism . Its inhibitory action on enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase disrupts their respective biochemical pathways .
Biochemical Pathways
The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects several biochemical pathways. Its action as an ATP-sensitive potassium channel opener influences the potassium ion flow across the cell membrane, affecting cellular excitability . Its inhibitory effect on insulin release impacts glucose metabolism . Furthermore, by inhibiting enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase, it disrupts purine metabolism, viral replication, and the polyol pathway, respectively .
Result of Action
The molecular and cellular effects of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide’s action are diverse due to its multiple targets. It can affect cellular excitability through its action on ATP-sensitive potassium channels . It can also influence glucose metabolism by inhibiting insulin release . Additionally, it can disrupt various biochemical pathways by inhibiting specific enzymes .
Analyse Biochimique
Biochemical Properties
It is known that 1,2,4-benzothiadiazine 1,1-dioxides, the class of compounds to which it belongs, act as ATP-sensitive potassium channel openers . This activity results in the inhibition of insulin release .
Cellular Effects
Preliminary studies suggest that it may have antitubercular and anticancer activities .
Molecular Mechanism
It is known that 1,2,4-benzothiadiazine 1,1-dioxides can inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Méthodes De Préparation
The synthesis of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide, followed by cyclization in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in pyridine . Another method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Industrial production methods may involve scalable electrosynthesis techniques, which offer high yields and selectivity .
Analyse Des Réactions Chimiques
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Comparaison Avec Des Composés Similaires
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-pyridothiadiazine 1,1-dioxides: These compounds share similar biological activities, including ATP-sensitive potassium channel opening and enzyme inhibition.
1,2,4-thiadiazole derivatives: Known for their anticancer and antitubercular activities.
Benzo[e][1,2,4]thiadiazine derivatives: These compounds have been studied for their cardiovascular and hypertensive effects.
The uniqueness of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-6-8-12(9-7-11)10-20-15-16-13-4-2-3-5-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDQNRGSDVYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)

![2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline](/img/structure/B2552356.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate](/img/structure/B2552361.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2552370.png)
